N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. These processes may include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to achieve high purity and yield while maintaining the structural integrity of the complex molecule.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, using reagents such as halogens or nucleophiles.
Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and cellular processes.
Industry: Its unique properties make it valuable for developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide include:
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Shares structural similarities and undergoes similar chemical reactions.
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Another compound with a benzodioxol group, used in various chemical applications.
2-(1,3-Benzodioxol-5-yl)ethanamine: Known for its applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its complex structure and the specific biochemical pathways it targets, making it a valuable compound for advanced scientific research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S2/c31-24(28-18-10-11-21-22(12-18)35-16-34-21)15-36-26-27-13-23-25(29-26)19-8-4-5-9-20(19)30(37(23,32)33)14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXPYRHJYFKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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